1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. Flow microreactor systems are often employed for the large-scale production of triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Halogen-substituted triazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acid: Another triazole derivative with similar synthetic routes and applications.
Phenylboronic pinacol esters: Compounds with similar stability and hydrolysis properties.
Uniqueness
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a triazole ring, which imparts distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its diverse biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)6-11-15-12(13(18)19)16-17(11)10-5-3-4-9(14)7-10/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
InChI Key |
DVZWJUQTYCUYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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